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molecular formula C9H8N2O2S B1366709 Methyl 2-aminobenzo[d]thiazole-7-carboxylate CAS No. 209459-11-0

Methyl 2-aminobenzo[d]thiazole-7-carboxylate

Cat. No. B1366709
M. Wt: 208.24 g/mol
InChI Key: JIASYIASCIMIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063099B2

Procedure details

At 0° C. a solution of bromine (13.4 mmol) in acetic acid (9.4 mL) is added dropwise to a vigorously stirred solution of 3-thioureido-benzoic acid methyl ester (12.5 ml) in acetic acid (37 mL). The mixture is allowed to reach RT, stirred at 70° C. for 4 h and cooled to RT. Ether is added and the precipitate is filtered off. The residue is stirred vigorously in a sat aq. NaHCO3 solution, filtered off and washed with water. The obtained solid is dried in vacuo to give the desired product which is used without further purification. LC-MS: tR=0.62 min; [M+H]+=209.0.
Quantity
13.4 mmol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
solvent
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrBr.[CH3:3][O:4][C:5](=[O:16])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH:12][C:13]([NH2:15])=[S:14])[CH:7]=1.CCOCC>C(O)(=O)C>[CH3:3][O:4][C:5]([C:6]1[C:7]2[S:14][C:13]([NH2:15])=[N:12][C:8]=2[CH:9]=[CH:10][CH:11]=1)=[O:16]

Inputs

Step One
Name
Quantity
13.4 mmol
Type
reactant
Smiles
BrBr
Name
Quantity
12.5 mL
Type
reactant
Smiles
COC(C1=CC(=CC=C1)NC(=S)N)=O
Name
Quantity
9.4 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
37 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach RT
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
STIRRING
Type
STIRRING
Details
The residue is stirred vigorously in a sat aq. NaHCO3 solution
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The obtained solid is dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)C1=CC=CC=2N=C(SC21)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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